2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a triazole ring, methoxy groups, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and mercapto groups. The final step involves the formation of the imino linkage and the methoxyphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity. The scalability of the synthesis process is a key factor in its industrial application .
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the imino group can produce amines .
Scientific Research Applications
2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The triazole ring and mercapto group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.
Tetramethoxybenzil: A compound with a similar methoxy substitution pattern.
Uniqueness
What sets 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol apart is its combination of a triazole ring, mercapto group, and methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O4S/c1-24-13-8-7-11(9-15(13)26-3)17-20-21-18(27)22(17)19-10-12-5-4-6-14(25-2)16(12)23/h4-10,23H,1-3H3,(H,21,27)/b19-10+ |
InChI Key |
CPGVBFDSFDYNRB-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O)OC |
Origin of Product |
United States |
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